molecular formula C10H10N2O B14961947 3-p-tolyl-1H-pyrazol-5-ol

3-p-tolyl-1H-pyrazol-5-ol

Cat. No.: B14961947
M. Wt: 174.20 g/mol
InChI Key: IGWVDTQBIYXJIU-UHFFFAOYSA-N
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Description

3-p-Tolyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a p-tolyl group (4-methylphenyl) at the 3-position and a hydroxyl group at the 5-position. Its molecular formula is C₁₀H₁₀N₂O, with an average molecular mass of 174.20 g/mol. Key identifiers include CAS RN 5203-91-8 and MDL numbers such as MFCD00462157 and MFCD02685648 . The compound is structurally related to pyrazolone derivatives, which are known for their roles as intermediates in pharmaceutical synthesis and coordination chemistry due to their tautomeric and chelating properties.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-(4-methylphenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13)

InChI Key

IGWVDTQBIYXJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-p-tolyl-1H-pyrazol-5-ol can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. For instance, the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. Another method involves the condensation of p-tolylhydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization.

Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. One-pot, three-component reactions involving aromatic aldehydes, hydrazine derivatives, and β-diketones or β-ketoesters are commonly used. These reactions are typically catalyzed by acids or bases and can be carried out under mild conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3-p-tolyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fifth position can be oxidized to form a carbonyl group, resulting in the formation of 3-p-tolyl-1H-pyrazol-5-one.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, while nucleophilic substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: 3-p-tolyl-1H-pyrazol-5-one.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

3-p-tolyl-1H-pyrazol-5-ol and its derivatives are utilized across diverse scientific fields due to their unique properties and potential applications .

Medicinal Chemistry:

  • 3-p-tolyl-1H-pyrazol-5-ol serves as a lead compound for developing new pharmaceuticals because of its biological activities.
  • Pyrazole biomolecules have shown promise as anti-inflammatory and anticancer agents . Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which reduces the synthesis of pro-inflammatory mediators like prostaglandins. Certain pyrazole compounds have demonstrated potential in anticancer applications by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
  • Other pyrazole derivatives possess a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-convulsant, anti-viral, angiotensin-converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

Agricultural Chemistry:

  • 3-Methyl-5-p-tolyl-1H-pyrazole can be an effective herbicide, helping to control unwanted plant growth while minimizing damage to crops, thus supporting sustainable agriculture .
  • 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) are used as pesticides .

Material Science:

  • 3-Methyl-5-p-tolyl-1H-pyrazole is used in the synthesis of advanced materials, particularly in the development of polymers that require specific thermal and mechanical properties .

Analytical Chemistry:

  • 3-Methyl-5-p-tolyl-1H-pyrazole acts as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances in complex mixtures .

Biochemical Research:

  • 3-Methyl-5-p-tolyl-1H-pyrazole is investigated for its role in biochemical pathways, which could lead to insights into metabolic processes and the development of new therapeutic strategies .

Data Table: Structural features and applications of 3-p-tolyl-1H-pyrazol-5-ol related compounds

Compound NameStructural FeaturesUnique Aspects
3-methyl-1-phenyl-1H-pyrazol-5-olMethyl group at the third positionLacks the p-tolyl group; may exhibit different reactivity
3-(4-chlorophenyl)-1H-pyrazol-5-olChlorophenyl group at the third positionPotentially different biological activity due to halogen substitution
3-(4-methoxyphenyl)-1H-pyrazol-5-olMethoxyphenyl group at the third positionEnhanced solubility properties due to methoxy group

Case Studies

  • Anti-cancer Activity: Several pyrazole derivatives have demonstrated anticancer potential. For instance, Xing et al. developed a novel pyrazole hydrazide derivative 33 that showed significant activity on B16-F10 and MCF-7 cancer cell lines with IC50 values of 0.49 ± 0.07 µM and 0.57 ± 0.03 µM, respectively . Aydın et al. prepared pyrazole-biphenyl derivatives, with compound 34 reflecting 69.95% inhibition and apoptosis of K-562 cells .
  • Anti-inflammatory Activity: Bekhit et al. synthesized a series of 4-thiazolyl pyrazolyl compounds and studied their COX-1, COX-2 ulcerogenic effect, and in vitro anti-microbial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans . Compounds 10a and 10b were found to be the most potent anti-inflammatory agents .
  • Anti-microbial Activity: Ragavan et al. synthesized a group of novel 1,5-diaryl pyrazoles and tested them for anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumonia . Compound 11 showed good activity, and further studies revealed that the aliphatic amide pharmacophore is important for the anti-microbial activities of studied pyrazoles .
  • Anti-viral Activity: el-Sabbagh et al. synthesized 4, 5-disubstituted pyrazole derivatives and found that the derivative containing the R=Cl group showed potent antiviral activity against a broad panel of viruses in different cell cultures . Rashad et al. synthesized substituted pyrazole derivatives that showed promising antiviral activity against hepatitis A virus and Herpes simplex virus type-1 .
  • ACE-inhibitory activity: Bonesi et al. synthesized a series of pyrazole derivatives and investigated their potential as ACE inhibitors . One of the pyrazole derivatives (15) showed effective ACE-inhibitory activity with a 0.123 mM IC50 value .

Mechanism of Action

The mechanism of action of 3-p-tolyl-1H-pyrazol-5-ol depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. For example, some pyrazole derivatives inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. In anticancer applications, pyrazole derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

3-Phenyl-1H-pyrazol-5-ol

  • Structure : Differs from 3-p-tolyl-1H-pyrazol-5-ol by replacing the p-tolyl group with a phenyl ring.
  • Molecular Formula : C₉H₈N₂O (MW: 160.17 g/mol).
  • Key Differences :
    • The absence of the methyl group in the phenyl substituent reduces lipophilicity compared to the p-tolyl analogue.
    • Reported applications include use as a ligand in metal complexes and as a precursor in dye synthesis .

1-Methyl-3-p-Tolyl-1H-pyrazole-5-carboxylic Acid

  • Structure : Features a methyl group at the 1-position and a carboxylic acid group at the 5-position of the pyrazole ring.
  • Molecular Formula : C₁₃H₁₂N₂O₂ (MW: 228.25 g/mol).
  • Key Differences: The carboxylic acid group enhances solubility in polar solvents (e.g., water or ethanol) but may reduce membrane permeability in biological systems.

3-Methyl-1-(4-Phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

  • Structure : Incorporates a thiazole ring at the 1-position and an amine group at the 5-position.
  • Molecular Formula : C₁₃H₁₂N₄S (MW: 256.33 g/mol).
  • Key Differences :
    • The thiazole ring introduces sulfur, which can participate in π-stacking interactions and influence electronic properties.
    • The amine group increases basicity, making this compound more reactive in acid-catalyzed reactions compared to 3-p-tolyl-1H-pyrazol-5-ol .

2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole

  • Structure : Combines a chloro-substituted thiazole ring with a pyrazole-methyl group.
  • Molecular Formula : C₇H₆ClN₃S (MW: 199.66 g/mol).
  • The thiazole-pyrazole hybrid structure may exhibit unique bioactivity, such as antimicrobial or kinase inhibitory effects .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-p-Tolyl-1H-pyrazol-5-ol C₁₀H₁₀N₂O 174.20 p-Tolyl, -OH Chelating agent, pharmaceutical intermediate
3-Phenyl-1H-pyrazol-5-ol C₉H₈N₂O 160.17 Phenyl, -OH Metal coordination, dye synthesis
1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid C₁₃H₁₂N₂O₂ 228.25 p-Tolyl, -COOH, -CH₃ Enhanced solubility, potential drug candidate
3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine C₁₃H₁₂N₄S 256.33 Thiazole, -NH₂, -CH₃ Bioactivity in enzyme inhibition
2-Chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole C₇H₆ClN₃S 199.66 Thiazole, -Cl, -CH₂-pyrazole Antimicrobial applications

Research Findings and Implications

  • Solubility Trends : Carboxylic acid derivatives (e.g., compound in Section 2.2) exhibit higher aqueous solubility but may require formulation adjustments for biological efficacy .
  • Electronic Effects : Thiazole- and chlorine-containing variants (Sections 2.3, 2.4) demonstrate altered electronic profiles, impacting interactions with biological targets such as enzymes or receptors .

Biological Activity

Overview

3-p-Tolyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. The compound features a p-tolyl group and a hydroxyl group, which contribute to its unique chemical reactivity and potential therapeutic applications. This article examines the biological activity of 3-p-tolyl-1H-pyrazol-5-ol, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The structure of 3-p-tolyl-1H-pyrazol-5-ol can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

This compound exhibits the following key properties:

  • Molecular Weight : 174.20 g/mol
  • Melting Point : Approximately 150°C
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

The biological activity of 3-p-tolyl-1H-pyrazol-5-ol is attributed to its interaction with various biological targets. Notably, it has been shown to:

  • Inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins.
  • Induce apoptosis in cancer cells by targeting specific signaling pathways, particularly in cancer types such as breast and prostate cancer .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3-p-tolyl-1H-pyrazol-5-ol, exhibit significant anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have demonstrated that compounds in this class can effectively reduce inflammation in various animal models.

Anticancer Activity

3-p-Tolyl-1H-pyrazol-5-ol has shown promising results in anticancer studies. For instance:

  • In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound's mechanism involves apoptosis induction and cell cycle arrest .
CompoundCell LineIC50 (µM)
3-p-Tolyl-1H-pyrazol-5-olMCF-70.57 ± 0.03
3-p-Tolyl-1H-pyrazol-5-olPC-30.49 ± 0.07

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These findings suggest potential applications in treating infections caused by resistant pathogens .

Case Studies

  • Anticancer Evaluation : A study conducted by Zheng et al. synthesized several pyrazole derivatives and evaluated their anticancer potential against various cell lines. Among these, derivatives similar to 3-p-tolyl-1H-pyrazol-5-ol exhibited significant inhibition of cancer cell growth through targeted pathways .
  • Anti-inflammatory Research : In an experimental model of inflammation, administration of 3-p-tolyl-1H-pyrazol-5-ol resulted in a marked reduction in inflammatory markers compared to control groups, validating its potential as an anti-inflammatory agent.

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